molecular formula C6H4(COOCH3)2<br>C10H10O4<br>C10H10O4 B1670679 Dimethyl phthalate CAS No. 131-11-3

Dimethyl phthalate

Cat. No. B1670679
CAS RN: 131-11-3
M. Wt: 194.18 g/mol
InChI Key: NIQCNGHVCWTJSM-UHFFFAOYSA-N
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Description

Dimethyl phthalate (DMP) is an organic compound and a phthalate ester . It is a colorless and oily liquid that is soluble in organic solvents but only poorly soluble in water . DMP is used in a variety of products, most commonly as an insect repellent . It is also used in consumer products such as cosmetics, ink, soap, household cleaning supplies, and more .


Synthesis Analysis

DMP is manufactured commercially via the esterification of phthalic anhydride with methanol . The reaction can be catalyzed by a strong acid, such as sulfuric acid .


Molecular Structure Analysis

The molecular formula of DMP is C10H10O4 . The IUPAC name is dimethyl benzene-1,2-dicarboxylate .


Chemical Reactions Analysis

The degradation of DMP has been studied extensively. For instance, the hydroxyl radical (•OH) mediated degradation of DMP has been investigated using radiolysis experiments and computational methods .


Physical And Chemical Properties Analysis

DMP appears as a water-white liquid without a significant odor . It is denser than water and insoluble in water . The flash point is 300 °F .

Scientific Research Applications

Biodegradation by Microorganisms

One area of significant research around dimethyl phthalate (DMP) focuses on its biodegradation by microorganisms. A study has shown the ability of Bacillus thuringiensis , isolated from soil samples, to degrade DMP effectively. This bacterium, identified through morphological and biochemical characteristics as well as gene sequence analysis, demonstrated a high degradation potential under aerobic conditions, degrading 400 mg L−1 of DMP with 99% efficiency. This suggests that Bacillus thuringiensis could be a promising agent for DMP bioremediation on a commercial scale (Surhio et al., 2014).

Environmental Persistence and Toxicity

Another critical aspect of DMP research is its environmental persistence and potential toxicity. Studies have investigated DMP's interaction with trypsin, showing significant fluorescence quenching and conformational changes of trypsin due to the formation of a DMP-trypsin complex. This interaction, driven mainly by hydrophobic interactions, suggests a toxicological effect of DMP, providing insights into its potential health impacts (Wang, Zhang, & Wang, 2015).

Environmental Remediation Techniques

Research on environmental remediation techniques for DMP contamination includes the study of its degradation in anaerobic/anoxic/oxic (AAO) treatment systems and the use of advanced oxidation processes. These studies have formulated degradation models and explored the efficiency of different treatment zones within AAO systems, showing substantial degradation rates and providing a framework for modeling DMP's fate in such treatment systems (Zhang et al., 2016).

Advanced Oxidation Processes

Advanced oxidation processes have been explored as a method for removing DMP from aqueous systems. Research into photocatalytic membrane reactors with suspended photocatalysts has established optimum parameters for DMP removal. These studies have shown the effectiveness of photocatalysis and membrane processes in degrading DMP, highlighting a promising method for treating DMP-contaminated water (Constantin et al., 2022).

Safety And Hazards

Acute exposure to DMP, via inhalation in humans and animals, results in irritation of the eyes, nose, and throat . No information is available on the chronic effects of DMP in humans . It is recommended to handle DMP in a well-ventilated place, avoid contact with skin and eyes, and avoid formation of dust and aerosols .

Future Directions

Phthalates, including DMP, have been associated with various health issues, particularly endocrine disruption and reproductive health effects . Therefore, more countries should establish constraints or substitute measures for phthalates to reduce health risks . Biodegradation of phthalates using microorganisms could play a significant role in the removal of these harmful compounds from the environment .

properties

IUPAC Name

dimethyl benzene-1,2-dicarboxylate
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InChI

InChI=1S/C10H10O4/c1-13-9(11)7-5-3-4-6-8(7)10(12)14-2/h3-6H,1-2H3
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InChI Key

NIQCNGHVCWTJSM-UHFFFAOYSA-N
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Canonical SMILES

COC(=O)C1=CC=CC=C1C(=O)OC
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Molecular Formula

C10H10O4, Array
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DSSTOX Substance ID

DTXSID3022455
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Molecular Weight

194.18 g/mol
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Physical Description

Dimethyl phthalate appears as a water-white liquid without significant odor. Denser than water and insoluble in water. Hence sinks in water. Flash point 300 °F. Eye contact may produce severe irritation and direct skin contact may produce mild irritation. Used in the manufacture of a variety of products including plastics, insect repellents, safety glass, and lacquer coatings., Liquid, Colorless, oily liquid with a slight, aromatic odor; Note: A solid below 42 degrees F; [NIOSH], COLOURLESS OILY LIQUID., Colorless, oily liquid with a slight, aromatic odor., Colorless, oily liquid with a slight, aromatic odor. [Note: A solid below 42 °F.]
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Record name 1,2-Benzenedicarboxylic acid, 1,2-dimethyl ester
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Boiling Point

542.7 °F at 760 mmHg (NTP, 1992), 283.7 °C at 760 mm Hg, BP: 232.7 °C at 200 mm Hg; 210.0 °C at 100 mm Hg; 194.0 °C at 60 mm Hg; 182.8 °C at 40 mm Hg; 164.0 °C at 20 mm Hg; 147.6 °C at 10 mm Hg; 131.8 °C at 5 mm Hg; 100.3 °C at 1.0 mm Hg, 284 °C, 543 °F
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Flash Point

295 °F (NTP, 1992), 146 °C, 295 °F (146 °C) (Closed cup), 146 °C c.c., 295 °F
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992), In water, 4,000 mg/L at 25 °C, Miscible with alcohol, ether, chloroform. Practically insoluble in petroleum ether, and other paraffin hydrocarbons., Solubility in mineral oil at 20 °C: 0.34 g/100 g, Miscible with ethanol, ethyl ether; soluble in benzene; slightly soluble in carbon tetrachloride, Readily soluble in organic solvents, alcohols, esters, ketones, chlorinated hydrocarbons. Slightly soluble in some types of mineral oil., Solubility in water, g/100ml at 20 °C: 0.43, 0.4%
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Density

1.1905 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.196 at 15.6 °C/15.6 °C; 1.1940 at 20 °C/20 °C; 1.189 at 25 °C/25 °C, Bulk density 9.93 lb/gal at 68 °F., Relative density (water = 1): 1.19, 1.19
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Vapor Density

6.69 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 6.69 (Air = 1), Relative vapor density (air = 1): 6.69, 6.69
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Vapor Pressure

1 mmHg at 212.5 °F ; 5 mmHg at 269.2 °F; 10 mmHg at 297.7 °F (NTP, 1992), 0.0031 [mmHg], VP: <0.01 mm Hg at 20 °C, 3.08X10-3 mm Hg at 25 °C /from experimentally-derived coefficients/, Vapor pressure, Pa at 20 °C: 0.8, 0.01 mmHg
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Product Name

Dimethyl Phthalate

Color/Form

Pale yellow, Colorless, oily liquid [Note: A solid below 42 degrees F]

CAS RN

131-11-3
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Melting Point

32 °F (NTP, 1992), 5.5 °C, 32 °F, 42 °F
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Synthesis routes and methods I

Procedure details

Epikote 1004 (180 g), a homopolymer of butylene terephthalate (120 g) and triphenylethyl phosphonium iodide (0.3 g) were melt blended in an extruder as described in Composition 1. A sample of the solidified resulting mixture (30 g) and dimethylphthalate (10 g) were heated in a beaker to 260° C. and poured into butyl diglycol acetate (120 g) at 125° C. The mixture was dispersed using a Silverson high speed stirrer for 3 minutes during which time the temperature rose to 140° C. The mixture was cooled using an ice bath, reaching 49° C. within one minute. The resulting dispersion had a non-volatile content of 18.7% and a particle size range of 0.5 to 10μ.
Quantity
180 g
Type
reactant
Reaction Step One
Quantity
120 g
Type
reactant
Reaction Step Two
Name
triphenylethyl phosphonium iodide
Quantity
0.3 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

Accordingly the present invention provides a method of producing dimethyl phthalate, which comprises treating phthalic anhydride with methanol, adding a catalyst, such as sulphuric acid, hydrochloric acid or mixture thereof and a promoter, such as, dimethyl sulphate; refluxing the resultant mixture at a temperature in the range of 60 to 100 degree Celsius, for a time period in the range of 6 to 12 hours, in the presence of benzene; separating the distillate into two layers; removing the aqueous layer and recycling the benzene layer, recovering unreacted methanol by distillation; neutralizing the residue with caustic soda followed by extraction with benzene; distilling the extract under vacuum to obtain benzene; continuing the distillation process at a temperature in the range of 145 to 146 degree Celsius under 10 mm of mercury to obtain dimethyl phthalate.
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Synthesis routes and methods III

Procedure details

The present invention provides a method of producing dimethyl phthalate from naphthalene based chemicals, particularly, phthalic anhydride, which is a coal tar by product, by treating phthalic anhydride with methanol, adding a catalyst, such as sulphuric acid, hydrochloric acid or mixture thereof and a promoter, such as, dimethyl sulphate. Refluxing the resultant mixture at a temperature in the range of 60 to 100 degree Celsius, for a time period in the range of 6 to 12 hours, in presence of benzene. Separating the distillate into two layers. Removing the aqueous layer and sending back the benzene layer to the reaction vessel. Recovering unreacted methanol by distillation. Neutralizing the residue with caustic soda followed by extraction with benzene. Distilling the extract under vacuum to obtain benzene, and continuing the distillation process at a temperature in the range of 145 to 146 degree Celsius under 10 mm of mercury to obtain dimethyl phthalate.
Quantity
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dimethyl phthalate
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Dimethyl phthalate
Reactant of Route 3
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Dimethyl phthalate
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Reactant of Route 6
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Dimethyl phthalate

Citations

For This Compound
22,200
Citations
Y Lu, F Tang, Y Wang, J Zhao, X Zeng, Q Luo… - Journal of hazardous …, 2009 - Elsevier
… In this study, an aerobic bacterial strain capable of utilizing dimethyl phthalate (DMP), diethyl phthalate (DEP) and di-n-butyl phthalate (DBP) as sole carbon source and energy was …
Number of citations: 186 www.sciencedirect.com
XK Zhao, GP Yang, YJ Wang, XC Gao - Journal of photochemistry and …, 2004 - Elsevier
… -degradation rate of dimethyl phthalate. The experimental results … The photo-degradation percentage of dimethyl phthalate within … of dimethyl phthalate during a very short radiation time. …
Number of citations: 191 www.sciencedirect.com
B Prasad, S Suresh - International Journal of Environmental Science and …, 2012 - Citeseer
Biodegradation of dimethyl phthalate (DMP), diethyl phthalate (DEP) and dibutyl phthalate (DBP) and their mixture by a bacterial strain is reported. The strain was isolated by …
Number of citations: 35 citeseerx.ist.psu.edu
B Xu, N Gao, H Cheng, S Xia, M Rui, D Zhao - Journal of Hazardous …, 2009 - Elsevier
The photochemical degradation of dimethyl phthalate (DMP) in UV/H 2 O 2 advanced oxidation process was studied and a kinetic model based on the elementary reactions involved …
Number of citations: 152 www.sciencedirect.com
J Li, JD Gu, L Pan - International Biodeterioration & Biodegradation, 2005 - Elsevier
Phthalate ester isomers, including dimethyl phthalate (DMP), dimethyl isophthalate (DMI) and dimethyl terephthalate (DMT), were found to be transformed by Rhodococcus rubber Sa …
Number of citations: 118 www.sciencedirect.com
H Yan, G Pan - Chemosphere, 2004 - Elsevier
The effect and mechanism of inorganic carbon (IC) on the biodegradation of dimethyl phthalate (DMP) by a green microalga Closterium lunula was investigated. The growth of this …
Number of citations: 104 www.sciencedirect.com
Y Wang, Y Liu, T Liu, S Song, X Gui, H Liu… - Applied Catalysis B …, 2014 - Elsevier
… conductivity was prepared, characterized and investigated as the catalytic cathode for oxygen reduction and employed for an electro-Fenton process to degrade dimethyl phthalate (…
Number of citations: 84 www.sciencedirect.com
LJ Xu, W Chu, N Graham - Ultrasonics sonochemistry, 2013 - Elsevier
… In this study, dimethyl phthalate (DMP), the simplest member of the group of PAEs, was selected as the model compound to systematically examine its sono-degradation. DMP is one of …
Number of citations: 77 www.sciencedirect.com
DW Liang, T Zhang, HHP Fang - Water research, 2007 - Elsevier
Over 99% of dimethyl phthalate (DMP) and 93% of chemical oxygen demand (COD) were effectively removed in a continuous upflow anaerobic sludge blanket (UASB) reactor from a …
Number of citations: 87 www.sciencedirect.com
T An, Y Gao, G Li, PV Kamat, J Peller… - … science & technology, 2014 - ACS Publications
… Insights into the kinetics and mechanism of • OH mediated degradation of the model environmental endocrine disruptor, dimethyl phthalate (DMP), have been obtained using radiolysis …
Number of citations: 160 pubs.acs.org

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